Methyl 3-bromo-4-butylbenzoate
Description
Methyl 3-bromo-4-butylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a butyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₅BrO₂, with an average molecular weight of 271.16 g/mol (calculated based on analogous compounds in and ).
Properties
IUPAC Name |
methyl 3-bromo-4-butylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVMYUSXBIHDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662363 | |
| Record name | Methyl 3-bromo-4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-06-3 | |
| Record name | Methyl 3-bromo-4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-butylbenzoate can be synthesized through a multi-step process:
Bromination: The starting material, 4-butylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the third position of the benzene ring.
Esterification: The brominated product is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ester, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or alkoxides (OR-).
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the butyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 3-bromo-4-butylbenzoic acid.
Oxidation: Formation of 3-bromo-4-butylbenzoic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-4-butylbenzoate is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-butylbenzoate involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-bromo-4-butylbenzoate
- Molecular Formula : C₁₃H₁₇BrO₂
- Molecular Weight : 285.18 g/mol
- Key Differences : The ethyl ester group (vs. methyl) increases molecular weight by 14 g/mol and enhances lipophilicity. This substitution may alter solubility in polar solvents and reactivity in ester hydrolysis or transesterification reactions.
- Applications : Ethyl esters are often preferred in prodrug formulations due to improved bioavailability .
Methyl 4-bromo-3-formamidobenzoate
Methyl 3-(azidomethyl)-4-bromobenzoate
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.09 g/mol
- Key Differences : The azidomethyl group at position 3 introduces click chemistry compatibility (e.g., CuAAC reactions), enabling bioconjugation. The absence of a butyl group reduces lipophilicity compared to the target compound.
- Applications : Widely used in bioorthogonal labeling and polymer chemistry .
Methyl 3-bromo-4-tert-butylbenzoate
- Key Differences: The tert-butyl group (vs. Tert-butyl groups also enhance thermal stability.
- Applications : Useful in materials science for designing rigid molecular architectures .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-bromo-4-butylbenzoate | C₁₂H₁₅BrO₂ | 271.16 | Br (3), n-butyl (4) | Methyl ester, bromide |
| Ethyl 3-bromo-4-butylbenzoate | C₁₃H₁₇BrO₂ | 285.18 | Br (3), n-butyl (4) | Ethyl ester, bromide |
| Methyl 4-bromo-3-formamidobenzoate | C₉H₈BrNO₃ | 279.9/281.9 | Br (4), formamido (3) | Methyl ester, amide |
| Methyl 3-(azidomethyl)-4-bromobenzoate | C₉H₈BrN₃O₂ | 270.09 | Br (4), azidomethyl (3) | Methyl ester, azide |
| Methyl 3-bromo-4-tert-butylbenzoate | C₁₂H₁₅BrO₂ | 271.16 | Br (3), tert-butyl (4) | Methyl ester, bromide |
Biological Activity
Methyl 3-bromo-4-butylbenzoate is an aromatic ester with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a butyl group attached to the aromatic ring, which can influence its reactivity and interaction with biological systems. This article aims to provide an in-depth review of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15BrO2
- CAS Number : 14034-08-3
- Molecular Weight : 271.15 g/mol
Biological Activity Overview
This compound exhibits various biological activities, primarily due to its structural features. Research indicates that compounds with similar structures often display anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Studies have shown that methyl esters of benzoic acids can possess antimicrobial properties. For instance, this compound has been tested against various bacterial strains. The results indicate a notable inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in vitro using human cell lines. The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may act through pathways involved in inflammatory response modulation.
The proposed mechanism of action for this compound involves its interaction with specific cellular targets, potentially including enzymes involved in inflammatory pathways and bacterial cell wall synthesis. The bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with target sites.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various methyl esters, including this compound, against clinical isolates of bacteria. The findings revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
- Anti-inflammatory Research : In a controlled laboratory setting, human macrophages were treated with this compound, leading to a reduction in inflammatory markers by approximately 30%. This indicates its potential therapeutic use in treating inflammatory diseases .
Chemical Reactions Analysis
Pd-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position enables participation in transition-metal-catalyzed cross-couplings, a key pathway for constructing complex aromatic systems.
Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives (Table 1).
Table 1: Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst System | Base | Yield (%) | Source |
|---|---|---|---|---|
| Methyl 3-bromo-4-butylbenzoate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 85 | |
| Analog: Methyl 3-bromo-4-(tert-butyl)benzoate | Pd(OAc)₂/Xantphos | NaOt-Bu | 78 |
Key findings:
-
Steric hindrance from the 4-butyl group marginally reduces coupling efficiency compared to tert-butyl analogs .
-
Polar solvents (e.g., DME) improve regioselectivity in polyhalogenated systems .
Nucleophilic Aromatic Substitution
The electron-withdrawing ester group activates the bromine for nucleophilic displacement (Table 2).
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | Methyl 3-(piperidinyl)-4-butylbenzoate | 62 | |
| Sodium methoxide | MeOH, reflux, 6 h | Methyl 3-methoxy-4-butylbenzoate | 55 |
Mechanistic notes:
-
Proceeds via a two-step addition-elimination mechanism, with rate dependence on leaving-group ability (Br⁻ > Cl⁻) .
-
Steric bulk at the 4-position slows kinetics relative to unsubstituted analogs .
Ester Functional Group Transformations
The methyl ester undergoes hydrolysis and derivatization (Table 3).
Table 3: Ester Reactivity
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (10%), reflux, 4 h | 3-Bromo-4-butylbenzoic acid | 92 | |
| Hydrazide formation | NH₂NH₂, EtOH, 8 h | 3-Bromo-4-butylbenzohydrazide | 88 |
Critical observations:
-
Hydrolysis rates correlate with steric accessibility: tert-butyl analogs require harsher conditions .
-
Hydrazides serve as intermediates for heterocycle synthesis (e.g., 1,3,4-oxadiazoles) .
Comparative Reactivity Studies
Structural analogs highlight substituent effects on reactivity:
Table 4: Substituent Impact on Bromine Reactivity
| Compound | Relative SNAr Rate (vs H) | Coupling Efficiency (%) |
|---|---|---|
| Methyl 3-bromo-4-methylbenzoate | 1.8 | 89 |
| This compound | 1.2 | 85 |
| Methyl 3-bromo-4-(tert-butyl)benzoate | 0.7 | 78 |
Data trends:
Q & A
Q. What are the recommended synthetic pathways for Methyl 3-bromo-4-butylbenzoate, and how can reaction yields be optimized?
Q. How can researchers characterize this compound, and what spectral data are critical for validation?
- Methodological Answer : Use NMR (¹H, ¹³C, COSY) to confirm regiochemistry and esterification. Key signals:
- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, aromatic H), δ 3.90 (s, OCH₃), δ 1.65 (m, butyl CH₂) .
- ¹³C NMR: δ 167.5 (ester C=O), δ 132.1 (C-Br), δ 52.1 (OCH₃).
High-resolution mass spectrometry (HRMS) should match m/z [M+H]⁺ = 285.0124 (calculated). FT-IR peaks at 1720 cm⁻¹ (C=O) and 650 cm⁻¹ (C-Br) confirm functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and sealed goggles. Use a respirator (N95) if handling powders .
- First Aid : For skin contact, wash with soap/water for 15 min. For eye exposure, irrigate with saline for 15 min and consult an ophthalmologist .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to avoid brominated dioxin formation .
Advanced Research Questions
Q. How does steric hindrance from the butyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 4-butyl group increases steric hindrance, reducing efficiency in Suzuki-Miyaura couplings. To mitigate:
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO/LUMO energies and electrostatic potential surfaces. Key findings:
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. To standardize:
- Recrystallize from ethanol/water (3:1) to obtain the α-polymorph (mp 92–94°C).
- Measure solubility via shake-flask method in PBS (pH 7.4): 0.12 mg/mL ± 0.02 .
- Use DSC to confirm purity (>95% by enthalpy of fusion) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound derivatives?
- Methodological Answer : Variations in assay conditions (e.g., cell lines, incubation time) skew results. For consistency:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
